Metolachlor

Übersicht

Beschreibung

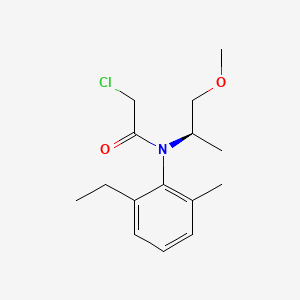

Metolachlor (2-chloro-6'-ethyl-N-(2-methoxy-1-methylethyl)aceto-o-toluidide) is a pre-emergent chloroacetanilide herbicide widely used to control broadleaf and annual grassy weeds in crops such as corn, soybean, and sorghum . Initially introduced as a racemic mixture, modern production methods selectively synthesize the herbicidally active (S)-enantiomer (S-metolachlor), which accounts for over 90% of its weed-control efficacy . This compound inhibits very-long-chain fatty acid (VLCFA) synthesis, disrupting cell membrane formation in germinating weeds . Despite its agricultural utility, this compound and its transformation products (e.g., this compound ethanesulfonic acid, MESA; this compound oxanilic acid, MOXA) are persistent in aquatic systems, raising environmental and regulatory concerns .

Vorbereitungsmethoden

Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxy acetone to form an imine, which is then hydrogenated to produce primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve hydrogenation alkylation and acylation reactions under specific conditions. For instance, the hydrogenation alkylation reaction is conducted at temperatures ranging from 30 to 90 degrees Celsius using a hydrogenation catalyst composed of palladium carbon, Raney nickel, and phosphoric acid .

Analyse Chemischer Reaktionen

Metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a chlorinated acetamide and may react with azo and diazo compounds to generate toxic gases. It can also form flammable gases with strong reducing agents. Combustion of this compound generates mixed oxides of nitrogen (NOx) . Common reagents used in these reactions include hydrogenation catalysts and chloroacetyl chloride. The major products formed from these reactions include the S-stereoisomeric amine and acetylated derivatives .

Wissenschaftliche Forschungsanwendungen

Metolachlor is an organic compound belonging to the chloroacetanilide family of herbicides, widely utilized for its effectiveness against grasses and certain broadleaf weeds . It was first registered in 1976 and is primarily used in agriculture on crops like corn, soybeans, sorghum, peanuts, and cotton .

Agricultural Applications

Crops

- This compound is extensively used in corn production in Minnesota, accounting for 21% of the corn acres treated in 2016, making it the fifth-most used corn herbicide in the state . It is also used on soybeans, potatoes, sugar beets, sunflowers, and tomatoes .

- It controls grass and broadleaf weeds in corn, soybean, peanuts, sorghum, and cotton .

- Registered agricultural use sites for S-metolachlor include blueberries, citrus fruits, tree nuts, and stone fruits , as well as root and tuber vegetables and bulb vegetables .

Weed Control

- This compound is a selective and systemic herbicide that inhibits the synthesis of long-chain fatty acids, effectively controlling weeds by impeding the growth of seedling shoots .

- It is typically applied before or immediately after planting, providing pre-emergence control of many annual grasses and certain small-seeded broadleaf weeds .

- The herbicide can be used in combination with other pre-emergence and post-emergence herbicides like glyphosate and atrazine to broaden the spectrum of weed control .

- This compound can be applied preplant or post-plant on some crops to inhibit pre-emerged grasses, and seeds can be planted immediately after herbicide treatment for many crops . It can also be used later in the season as layby herbicides in cotton production .

Scientific Research

Environmental Impact

- Studies have assessed the impact of phytoremediation on reducing the residual concentration of this compound in soil .

- This compound has been frequently detected in both surface water and groundwater .

Toxicity Assessment

- Research has been conducted to evaluate the potential toxicity of this compound at a cellular/subcellular level using in vitro biological model systems such as Bacillus stearothermophilus and rat liver mitochondria .

- This compound inhibits growth and impairs the respiratory activity of B.stearothermophilus and depresses the respiratory control ratio, membrane potential, and respiration of rat liver mitochondria, but at concentrations significantly higher than those of other pesticides . This suggests that this compound is safer than other pesticides studied using the same model systems .

Health Studies

- The US Environmental Protection Agency (USEPA) has classified this compound as a "possible human carcinogen" based on liver neoplasms seen in female rats at high dose levels in rodent studies .

- Epidemiologic studies, such as the Agricultural Health Study (AHS), have examined the health effects of this compound exposure among pesticide applicators . An ecologic study in Maryland found a nonsignificantly increased risk of childhood bone cancer in areas with detectable levels of this compound in groundwater supplies .

- The AHS found a suggestion of an association between this compound and liver cancer among pesticide applicators, as well as a similar pattern for follicular cell lymphoma . An earlier suggestion of increased lung cancer risk at high levels of this compound use in this cohort was not confirmed in this update .

Other Uses

Wirkmechanismus

Metolachlor exerts its herbicidal effects by inhibiting the synthesis of proteins and chlorophyll in target plants. It acts by inhibiting elongases and geranylgeranyl pyrophosphate cyclases, which are part of the gibberellin pathway . This inhibition disrupts the growth of seedling shoots, making it effective when applied before or immediately after planting . In non-target organisms, this compound has been shown to affect cell cycle progression, potentially leading to cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Metolachlor belongs to the chloroacetanilide class, sharing structural similarities with alachlor , acetochlor , and metazachlor . Key distinctions include:

- Alachlor : Contains a 2',6'-diethyl substitution on the aromatic ring and lacks the methoxy group present in this compound .

- Acetochlor : Features a chloroacetamide backbone with an ethoxymethyl group, enhancing soil mobility compared to this compound .

- S-metolachlor : The enantiopure form reduces application rates by 35–40% while maintaining efficacy, unlike racemic alachlor or acetochlor .

Table 1: Structural and Functional Comparison

| Compound | Key Structural Features | Primary Use Targets | Enantiomer Activity |

|---|---|---|---|

| This compound | 2-methoxy-1-methylethyl group | Corn, soybean, sorghum | (S)-enantiomer active |

| Alachlor | 2',6'-diethyl substitution | Soybean, peanuts | Racemic mixture |

| Acetochlor | Ethoxymethyl group | Corn, sunflower | Racemic mixture |

| S-metolachlor | Enantiopure (S)-configuration | Corn, vegetables | (S)-enantiomer only |

Environmental Fate and Persistence

This compound exhibits moderate to high persistence (soil half-life: 15–70 days) but is less mobile than its transformation products. This compound ESA and MOXA are highly water-soluble, with ESA detected in groundwater at concentrations exceeding 1 µg/L . Comparatively:

- Atrazine (triazine class): Longer half-life (60–100 days) but lower groundwater detection frequency .

- Alachlor : Rapidly degrades via microbial action (half-life: 8–14 days) but forms stable oxanilic acid metabolites .

Table 2: Environmental Persistence in Aquatic Systems

| Compound | Soil Half-Life (days) | Water Solubility (mg/L) | Groundwater Detection Frequency |

|---|---|---|---|

| This compound | 15–70 | 530 | High (ESA/MOXA dominant) |

| Alachlor | 8–14 | 242 | Moderate |

| Atrazine | 60–100 | 33 | Low |

| S-metolachlor | 20–50 | 480 | High (similar to racemic form) |

Herbicidal Efficacy and Selectivity

This compound requires safeners (e.g., dichlormid) to protect crops like sorghum from phytotoxicity. In contrast, acetochlor and alachlor are often used without safeners in tolerant crops . Studies show:

- Rice seedlings treated with this compound exhibited 43.6% inhibition in plant height, mitigated to 84.3% with safener 2k .

- S-metolachlor achieves 90% weed control at 1.0 kg/ha, whereas racemic this compound requires 1.5 kg/ha .

Table 3: Efficacy and Safener Requirements

| Compound | Application Rate (kg/ha) | Safener Required? | Target Weed Species |

|---|---|---|---|

| This compound | 1.0–1.5 | Yes (e.g., dichlormid) | Barnyardgrass, Palmer amaranth |

| S-metolachlor | 0.75–1.0 | Yes | Broadleaf weeds, annual grasses |

| Alachlor | 1.2–2.0 | No | Velvetleaf, pigweed |

Metabolic Pathways and Detoxification

This compound undergoes glutathione (GSH) conjugation, both enzymatically (GST-catalyzed) and non-enzymatically, with the latter pH-dependent (optimal at pH 8.0–9.0) . Comparatively:

- Atrazine is metabolized via dealkylation and hydroxylation, lacking significant GSH conjugation .

- Alachlor forms carcinogenic dichloroaniline intermediates, unlike this compound’s less toxic sulfonic acid derivatives .

Table 4: Metabolic Pathways

| Compound | Primary Detoxification Pathway | Key Metabolites | Toxicity of Metabolites |

|---|---|---|---|

| This compound | GSH conjugation (enzymatic/non-enzymatic) | MESA, MOXA | Low |

| Alachlor | Oxidative dechlorination | Dichloroaniline, oxanilic acid | High (dichloroaniline) |

| Atrazine | Hydroxylation, dealkylation | Deethylatrazine, diamino-S-triazine | Moderate |

Toxicity Profiles and Regulatory Status

In contrast:

- Alachlor: Banned in the EU since 2006 due to groundwater contamination and carcinogenicity .

- Acetochlor: Classified as a likely carcinogen (Group B2) with stricter residue limits in the U.S. .

Table 5: Regulatory Status and Toxicity

| Compound | EPA Carcinogenicity Classification | EU Approval Status (2025) | Key Regulatory Limits (ppm) |

|---|---|---|---|

| This compound | Group C (possible human) | Restricted (S-metolachlor) | 0.1 (drinking water) |

| Alachlor | Group B2 (probable human) | Banned | 0.002 (groundwater) |

| Acetochlor | Group B2 (probable human) | Restricted | 0.02 (surface water) |

Research Findings and Emerging Insights

- Stereoselective Degradation : S-metolachlor dominates in lakes (e.g., Lake Erie: stereoisomer fraction = 0.844), while racemic residues persist in older sediments .

- Biodegradation : Candida xestobii degrades 60% of this compound within 4 days, outperforming Bacillus simplex (30% in 5 days) .

- Safener Innovation: Compounds 2k and 4k restore 87.9% of rice seedling growth inhibited by this compound, nearing dichlormid’s efficacy .

Biologische Aktivität

Metolachlor is a widely used chloroacetamide herbicide, primarily employed in the control of annual grasses and certain broadleaf weeds in crops such as corn and soybeans. Its biological activity extends beyond its herbicidal properties, affecting various biological systems, including microbial communities, aquatic organisms, and potential human health outcomes. This article explores the biological activity of this compound through case studies, research findings, and data tables.

This compound functions by inhibiting the biosynthesis of fatty acids in plants, leading to disrupted cell membrane integrity and growth inhibition. The compound is particularly effective against specific weed species, such as Echinochloa crus-galli (barnyard grass) and other annual grasses.

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Efficacy (Rate) | Reference |

|---|---|---|

| Echinochloa crus-galli | High (1.0 kg/ha) | |

| Amaranthus retroflexus | Moderate (1.5 kg/ha) | |

| Setaria faberi | High (0.8 kg/ha) |

2. Toxicity Assessments

Research indicates that this compound exhibits varying degrees of toxicity across different biological models. A study assessed its impact on Bacillus stearothermophilus and rat liver mitochondria, revealing that this compound inhibited growth and respiratory activity at concentrations significantly higher than those affecting other pesticides.

Key Findings:

- Inhibition of growth in B. stearothermophilus was noted at concentrations two to three orders of magnitude higher than other pesticides.

- Respiratory control ratios in rat liver mitochondria decreased at concentrations ranging from 0.4 to 5.0 micromol/mg of protein, indicating impaired mitochondrial function .

3. Environmental Impact

This compound's environmental persistence and effects on non-target organisms have been subjects of extensive research. A study highlighted its degradation in soil, noting that repeated applications led to the development of microbial populations capable of enhanced degradation.

Table 2: Degradation Rates of this compound

| Soil Type | Half-life (days) | Microbial Activity Effect |

|---|---|---|

| Sterilized Soil | 87.7 | Reduced degradation |

| Non-sterilized Soil | 26.3 | Enhanced degradation |

The degradation rates were significantly influenced by microbial presence, with non-sterilized soils exhibiting a much faster breakdown of this compound due to active microbial communities .

4. Health Implications

The potential carcinogenicity of this compound has been evaluated through epidemiological studies like the Agricultural Health Study (AHS). The U.S. Environmental Protection Agency (EPA) has classified this compound as a "possible human carcinogen" based on mixed results from rodent studies.

Case Study Insights:

- Elevated risks for liver cancer were observed among pesticide applicators with high levels of this compound use.

- No significant associations were found for other cancers like melanoma or pancreatic cancer .

5. Conclusion

This compound's biological activity encompasses a complex interaction with various biological systems, demonstrating both herbicidal efficacy and potential toxicity to non-target organisms and humans. Its environmental persistence raises concerns regarding long-term exposure effects and necessitates further research into its ecological impact and human health risks.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying metolachlor and its degradates in environmental matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) for simultaneous detection of this compound and its degradates (e.g., this compound-ESA, this compound-OA). For soil and water samples, employ solid-phase extraction (SPE) to isolate analytes, followed by LC-MS/MS for quantification at ng/L sensitivity . UV-spectrophotometry (e.g., absorption at 266 nm) can serve as a rapid screening tool for this compound in liquid samples .

Q. How does this compound degrade in agricultural soils, and which degradation pathways dominate under varying conditions?

- Methodology : Microbial biodegradation is the primary pathway, with Candida xestobii and Bacillus simplex identified as key degraders. Use enrichment cultures with this compound as the sole carbon source, and track degradation via CO₂ mineralization rates (60% mineralization after 10 days for C. xestobii) . Hydrolysis and photolysis pathways are secondary; monitor degradate formation (e.g., this compound-ESA) using isotopic labeling in controlled soil columns .

Q. What is the environmental occurrence of this compound in U.S. water systems, and how does it correlate with agricultural practices?

- Methodology : Analyze NAWQA monitoring data (1991–2011), which detected this compound in 53% of surface water samples (max. 77.6 µg/L) . Use GIS mapping to correlate spatial patterns with crop rotation schedules and application rates. Detection frequency in groundwater is lower (1.2% of public water systems) but persistent due to degradate mobility .

Q. What are the acute and chronic toxicity thresholds for this compound in non-target terrestrial organisms?

- Methodology : Conduct standardized EPA toxicity assays (e.g., honey bee chronic NOAEL/LOAEL studies). For example, larval emergence assays show that this compound-S degradates (this compound-OA) reduce brood survival at 10 µg/L . Use probabilistic risk models (e.g., SIP, STIR) to estimate exposure thresholds for birds and mammals .

Advanced Research Questions

Q. How can enantioselective analysis resolve the herbicidal activity and environmental behavior of this compound stereoisomers?

- Methodology : Employ chiral HPLC or GC columns to isolate aSS-, aRS-, aSR-, and aRR-stereoisomers. Polarimetric measurements confirm aSS (active enantiomer) dominance in commercial S-metolachlor. Thermal equilibration studies reveal isomer interconversion rates, impacting bioactivity assessments . Validate enantiomer-specific toxicity using Daphnia magna bioassays .

Q. What advanced oxidation processes (AOPs) effectively mineralize this compound in contaminated water?

- Methodology : UV/H₂O₂ systems achieve 90% degradation within 30 minutes (quantum yield = 0.302 mol/E at 254 nm). Optimize H₂O₂ dosage (10–50 mM) to balance hydroxyl radical generation (rate constant: 9.07 × 10⁹ M⁻¹s⁻¹) and cost. Identify byproducts (e.g., chloroacetates) via GC-MS and assess ecotoxicity post-treatment .

Q. How do long-term this compound applications influence degradate accumulation and groundwater vulnerability?

- Methodology : Simulate transport using HYDRUS-1D models calibrated with field data (2002–2004). Results show this compound-ESA leaching rates increase 2.5-fold after 20 years of use. Incorporate biodegradation kinetics (half-life: 30–90 days) to predict aquifer contamination timelines .

Q. Does occupational exposure to this compound correlate with cancer incidence in epidemiological studies?

- Methodology : Analyze Agricultural Health Study (AHS) cohort data (50,193 applicators). Poisson regression models show no significant association with prostate cancer (RR = 0.59 for high exposure) but suggest elevated lung cancer risk (RR = 2.37, p-trend = 0.03). Confounders (smoking, co-exposures) require adjustment via Cox proportional hazards models .

Q. How do microbial consortia enhance this compound degradation in rhizosphere vs. bulk soils?

- Methodology : Conduct metagenomic sequencing of soil microcosms amended with S-metolachlor. C. xestobii populations increase 10-fold in rhizosphere soils, driven by root exudates (e.g., organic acids). Use stable isotope probing (SIP) with ¹³C-metolachlor to trace carbon assimilation into microbial biomass .

Q. What modeling frameworks best integrate this compound’s environmental fate and human health risks?

- Methodology : Apply EPA’s TTR (Total Toxic Residues) approach, combining SIP/STIR outputs with human biomonitoring data. For drinking water, probabilistic models estimate chronic exposure at 0.1 µg/kg/day (below HRL of 5 µg/kg/day) but flag degradates for cumulative risk assessment .

Q. Methodological Notes

- Data Contradictions : While AHS data (2005) found no significant cancer links, later analyses (2010) noted elevated risks for specific pesticides; reconcile by stratifying exposure metrics (e.g., intensity-weighted days) .

- Analytical Pitfalls : Chiral GC analysis requires splitless injection to prevent isomerization artifacts .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022448 | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID. | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488 | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³ | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042 | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Colorless to tan liquid | |

CAS No. |

51218-45-2, 82535-90-8 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (aS,5S)-Metolachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0I01K05X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-62.1 °C | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.